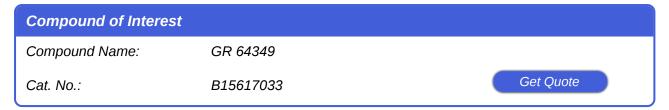


# An In-depth Technical Guide to the Pharmacology of GR 64349

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GR 64349**, chemically identified as [Lys³,Gly³,-R-γ-lactam-Leu³]-NKA(3-10), is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor system.[4] This guide provides a comprehensive overview of the pharmacology of **GR 64349**, including its binding affinity, functional potency, signaling pathways, and in vivo effects, presented with detailed experimental context and data visualization.

## **Core Pharmacological Profile**

**GR 64349** distinguishes itself through its remarkable selectivity for the NK2 receptor. This selectivity is attributed to a conformational constraint introduced by an R-y-lactam modification, which significantly reduces its affinity for the NK1 receptor.[1]

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative parameters defining the interaction of **GR 64349** with human recombinant NK1 and NK2 receptors.

Table 1: Receptor Binding Affinity of GR 64349



Receptor	Radioligand	GR 64349 pKi (mean ± SEM)	GR 64349 Affinity (Ki)	Selectivity (fold)	Reference
Human NK2	[ <sup>125</sup> I]-NKA	7.77 ± 0.10	~17 nM	~1,200	[1][2]
Human NK1	[³H]-septide	<5	>10,000 nM	[1][2]	

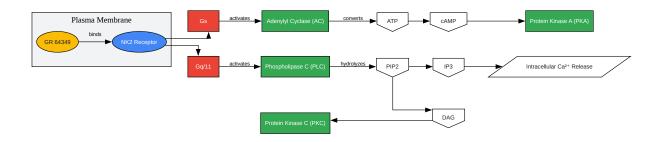
Table 2: Functional Potency of GR 64349 in Cellular Assays

Functional Assay	Receptor	GR 64349 pEC₅₀ (mean ± SEM)	Selectivity (fold)	Reference
Inositol-1 Phosphate (IP-1) Accumulation	Human NK2	9.10 ± 0.16	1,400	[1][2][3]
Human NK1	5.95 ± 0.80	[1][2][3]		
Intracellular Calcium Mobilization	Human NK2	9.27 ± 0.26	500	[1][2][3]
Human NK1	6.55 ± 0.16	[1][2][3]		
Cyclic AMP (cAMP) Synthesis	Human NK2	10.66 ± 0.27	900	[1][2][3]
Human NK1	7.71 ± 0.41	[1][2][3]		

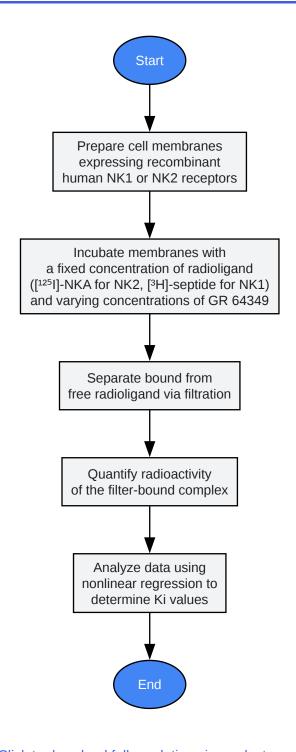
# **Signaling Pathways**

Activation of the NK2 receptor by **GR 64349** initiates downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). However, studies have also demonstrated coupling to Gs, resulting in the stimulation of adenylyl cyclase and subsequent cAMP production.[1][2]









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### References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of GR 64349]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617033#understanding-the-pharmacology-of-gr-64349]

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